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Abstract

Allyl tribromoacetate is a halogenated ester containing two reactive functional groups: a
terminal allyl group and a tribromoacetate moiety. This combination makes it a potentially
valuable building block in organic synthesis, particularly for the introduction of both an allyl
group and a tribromoacetyl group into a molecule. This guide provides a detailed overview of
the known and predicted chemical properties of allyl tribromoacetate, a plausible synthesis
protocol, its expected spectroscopic characteristics, and its potential reactivity and applications
in the fields of chemical research and drug development.

Chemical and Physical Properties

Direct experimental data for allyl tribromoacetate is not readily available in the literature.
However, its properties can be reliably predicted based on its structure and comparison with
analogous compounds.

Table 1: Core Chemical Properties of Allyl Tribromoacetate and Analogues
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Allyl Allyl Allyl Methyl
Property Tribromoaceta  Bromoacetate Chloroacetate =~ Tribromoaceta
te (Predicted) (Experimental) (Experimental) te (Predicted)
prop-2-enyl 2-enyl 2 2-enyl 2 thyl 2,2,2
rop-2-enyl 2- rop-2-enyl 2- me ,2,2-
IUPAC Name 2,2,2- prop Y Prop Y ] y
) bromoacetate chloroacetate tribromoacetate
tribromoacetate
Molecular
CsHsBrs0:2 CsH7BrO:z CsH7ClO2 CsHsBrs0:2
Formula
Molecular Weight  336.80 g/mol [1] 179.01 g/mol 134.56 g/mol 310.77 g/mol
- _ ~220-240 °C (at 175.2 °C (at 760 266.6 °C (at 760
Boiling Point 164 °C
760 mmHgQ) mmHg)[2] mmHg)
Density >1.8 g/lcm?3 1.457 g/cm3 Not available Not available
Colorless to pale o o _
Appearance Colorless liquid Colorless liquid Not available

yellow liquid

Synthesis of Allyl Tribromoacetate

Allyl tribromoacetate can be synthesized via the esterification of allyl alcohol with a

tribromoacetylating agent, such as triboromoacetyl chloride or tribromoacetic anhydride. The

reaction with the acyl chloride is generally rapid and high-yielding.

Experimental Protocol: Esterification of Allyl Alcohol
with Tribromoacetyl Chloride

This protocol is a standard procedure for the synthesis of esters from an alcohol and an acyl

chloride.

Materials:

 Allyl alcohol (1.0 eq)

o Tribromoacetyl chloride (1.1 eq)
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e Anhydrous dichloromethane (DCM)

e Pyridine or triethylamine (1.2 eq)

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

e Rotary evaporator

o Standard laboratory glassware

Safety Precautions:

« Allyl alcohol is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and
causes serious eye irritation.[1][3][4][5][6]

o Tribromoacetyl chloride is expected to be highly corrosive, causing severe skin burns and
eye damage, and to react violently with water.[7] Handle in a fume hood with appropriate
personal protective equipment (gloves, safety goggles, lab coat).

o Tribromoacetic acid, a potential hydrolysis product, is corrosive and causes severe burns.[2]
[B1[91[10][11]

e The reaction should be performed in a well-ventilated fume hood.

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add allyl alcohol and anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Add pyridine or triethylamine to the solution.

Slowly add tribromoacetyl chloride dropwise to the stirred solution via the dropping funnel.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of water.

o Transfer the mixture to a separatory funnel and wash sequentially with saturated agueous
sodium bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to yield the crude allyl tribromoacetate.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel.

Spectroscopic Characterization (Predicted)

No experimental spectra for allyl tribromoacetate are readily available. The following are
predictions based on the known spectra of analogous compounds.

'H NMR Spectroscopy

The *H NMR spectrum of allyl tribromoacetate is expected to show three main signals
corresponding to the allyl protons:

o Adoublet at approximately 4.8-5.0 ppm, integrating to 2H, corresponding to the methylene
protons adjacent to the ester oxygen (-O-CHz-).

o A multiplet at approximately 5.9-6.1 ppm, integrating to 1H, corresponding to the internal
vinyl proton (-CH=CH.).

o Two distinct multiplets or a doublet of doublets between 5.2 and 5.5 ppm, each integrating to
1H, corresponding to the terminal, diastereotopic vinyl protons (=CHz).

3C NMR Spectroscopy

The 13C NMR spectrum is predicted to have five distinct signals:

o Asignal for the quaternary carbon of the tribromoacetyl group (CBrs) at a relatively low field.
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A signal for the ester carbonyl carbon (-C=0) in the range of 160-170 ppm.

A signal for the methylene carbon adjacent to the ester oxygen (-O-CHz-) around 65-70 ppm.

A signal for the internal vinyl carbon (-CH=) around 130-135 ppm.

A signal for the terminal vinyl carbon (=CHz) around 118-122 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of allyl tribromoacetate is expected to show characteristic absorption bands
for the ester and allyl functional groups:

e A strong, sharp absorption band for the ester carbonyl (C=0) stretch around 1750-1770
cm~1, The presence of the electron-withdrawing bromine atoms on the alpha-carbon will
likely shift this peak to a higher wavenumber compared to a typical alkyl ester.

e C-O stretching bands in the region of 1250-1100 cm™1,
o A medium C=C stretching band for the allyl group around 1645 cm~1.
e =C-H stretching bands for the vinyl group just above 3000 cm~1.

e C-H stretching bands for the sp2 hybridized methylene group just below 3000 cm~2.

Reactivity and Potential Applications

Allyl tribromoacetate possesses two key reactive sites, making it a versatile synthetic
intermediate.

Reactivity of the Allyl Group

The allyl group can undergo a variety of transformations, including:

» Addition reactions: The double bond can be subjected to hydrogenation, halogenation,
epoxidation, and hydroboration-oxidation.

« Allylic substitution: The protons on the carbon adjacent to the double bond are susceptible to
radical substitution.
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o Palladium-catalyzed reactions: The allyl group is a common substrate in cross-coupling
reactions, such as the Tsuji-Trost reaction.

Reactivity of the Tribromoacetate Group

The tribromoacetate moiety influences the molecule's reactivity in several ways:

e Leaving group potential: The tribromoacetate anion is a good leaving group, facilitating
nucleophilic substitution reactions.

o Radical reactions: The tribromoacetyl group can be a source of bromine radicals under
appropriate conditions, useful in radical cyclization or addition reactions.

e Precursor to other functional groups: The ester can be hydrolyzed to tribromoacetic acid or
reduced to the corresponding alcohol.

Applications in Drug Development and Materials
Science

While specific applications of allyl tribromoacetate are not documented, its structural motifs
are relevant in several areas:

¢ Medicinal Chemistry: The allyl group is present in numerous bioactive natural products and
synthetic drugs and can be used as a handle for further functionalization.

o Polymer Chemistry: Allyl esters can be used as monomers or cross-linking agents in
polymerization reactions. The bromine atoms can impart flame-retardant properties to the
resulting polymers.

» Organic Synthesis: It can serve as a bifunctional building block for the synthesis of complex
molecules, allowing for the sequential or simultaneous manipulation of its two reactive
centers.

Visualized Workflows and Relationships
Synthesis Workflow
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Reactants Reaction Conditions

Allyl Alcohol (Tribromoacetyl Chloride) (Anhydrous DCM) (Pyridine) 0°CtoRT

Workup
Y

(Quench with Wate)
( Wash with NaHCOs (aq) )

Dry with MgSOa

'

Concentrate in vacuo

Purification

Vacuum Distillation or
Column Chromatography

Click to download full resolution via product page

Caption: Synthesis of Allyl Tribromoacetate.
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Reactivity Map
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Caption: Potential Reactivity of Allyl Tribromoacetate.

Conclusion

Allyl tribromoacetate is a bifunctional molecule with significant potential as a building block in
organic synthesis. While direct experimental data is sparse, its chemical and physical
properties, as well as its reactivity, can be confidently predicted from well-understood chemical
principles and data from analogous compounds. The synthesis is expected to be
straightforward via standard esterification protocols. The presence of both an allyl group and a
tribromoacetate moiety opens up diverse avenues for its application in the development of new
pharmaceuticals, functional polymers, and other advanced materials. Further research into the
specific reactivity and applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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